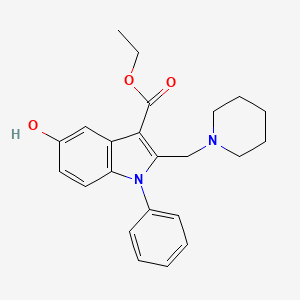![molecular formula C21H28N4O2 B11531594 N,N-bis(2-methylpropyl)-4-nitro-2-[(E)-(2-phenylhydrazinylidene)methyl]aniline](/img/structure/B11531594.png)
N,N-bis(2-methylpropyl)-4-nitro-2-[(E)-(2-phenylhydrazinylidene)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]ANILINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a functional group with the general structure R2C=NR’ (where R and R’ can be alkyl or aryl groups). Schiff bases are widely studied due to their versatility in synthesis and their diverse range of applications in chemistry, biology, and materials science .
Preparation Methods
The synthesis of N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]ANILINE typically involves the condensation reaction between a primary amine and a carbonyl compound. The general synthetic route includes the following steps:
Condensation Reaction: The primary amine (N,N-bis(2-methylpropyl)aniline) reacts with the carbonyl compound (4-nitrobenzaldehyde) in the presence of an acid catalyst to form the Schiff base.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.
Purification: The resulting product is purified by recrystallization from a suitable solvent to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]ANILINE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]ANILINE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the Schiff base moiety can interact with nucleophilic sites in biological macromolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]ANILINE can be compared with other Schiff bases and related compounds, such as:
N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-QUINOLIN-4-YLETHENYL)]ANILINE: Similar in structure but with a quinoline moiety instead of a phenylhydrazine group.
N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE: Similar in structure but with a benzene ring instead of an aniline ring.
Properties
Molecular Formula |
C21H28N4O2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)-4-nitro-2-[(E)-(phenylhydrazinylidene)methyl]aniline |
InChI |
InChI=1S/C21H28N4O2/c1-16(2)14-24(15-17(3)4)21-11-10-20(25(26)27)12-18(21)13-22-23-19-8-6-5-7-9-19/h5-13,16-17,23H,14-15H2,1-4H3/b22-13+ |
InChI Key |
GOVAHGCIJNUIER-LPYMAVHISA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11531518.png)
![(3Z)-1-[(2,6-dimethylmorpholin-4-yl)methyl]-3-[(3,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11531527.png)
![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11531530.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11531533.png)
![[3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid)](/img/structure/B11531537.png)
![N-(4-butylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11531545.png)

![5-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11531565.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11531568.png)
![Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B11531570.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11531580.png)
![2-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11531586.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11531587.png)
![4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11531593.png)
